cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 59042-49-8
VCID: VC21171291
InChI: InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1
SMILES: CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Molecular Formula: C8H10Cl2O2
Molecular Weight: 209.07 g/mol

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

CAS No.: 59042-49-8

Cat. No.: VC21171291

Molecular Formula: C8H10Cl2O2

Molecular Weight: 209.07 g/mol

* For research use only. Not for human or veterinary use.

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - 59042-49-8

Specification

CAS No. 59042-49-8
Molecular Formula C8H10Cl2O2
Molecular Weight 209.07 g/mol
IUPAC Name (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1
Standard InChI Key LLMLSUSAKZVFOA-INEUFUBQSA-N
Isomeric SMILES CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C
SMILES CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Canonical SMILES CC1(C(C1C(=O)O)C=C(Cl)Cl)C

Introduction

Physical and Chemical Properties

The physical and chemical properties of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid are essential for understanding its behavior in various applications and environmental contexts. This section details its fundamental molecular characteristics and structural features that determine its reactivity and functional applications.

Structural Identifiers and Representations

For precise identification and computational analysis, cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid can be represented using various chemical notation systems. These structural identifiers are crucial for database searching and computational chemistry applications. The table below summarizes these important structural identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1
Standard InChIKeyLLMLSUSAKZVFOA-INEUFUBQSA-N
Isomeric SMILESCC1(C@@HC=C(Cl)Cl)C
Canonical SMILESCC1(C(C1C(=O)O)C=C(Cl)Cl)C

These notations encode both the connectivity of atoms and the stereochemical arrangement, allowing for unambiguous identification of the specific isomer under discussion.

Synthesis and Production Methods

The synthesis of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid involves several complex steps and chemical transformations. Understanding these synthetic routes is crucial for researchers and manufacturers involved in its production for commercial applications.

Patent-Documented Synthetic Approach

According to patent literature (US4254282A), a significant synthetic pathway involves multi-step transformations starting from specific precursors. The process begins with 3-methyl-1-trihalomethyl-2-butenyl acetoacetate, which undergoes a diazo transfer reaction using tosyl azide . This is followed by treatment with sodium hydroxide to cleave the acetyl group, producing 3-methyl-1-trihalomethyl-2-butenyl diazoacetate. The resulting compound then undergoes intramolecular carbenoid cyclization facilitated by cupric acetylacetonate, leading to the formation of a 4-trihalomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[2.1.0]hexane intermediate . This bicyclic structure is subsequently transformed to yield the final cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid product. The patent specifically notes that while compounds containing both chlorine and bromine can be employed in these processes, chlorine-containing compounds generally produce higher yields .

Stereoselective Synthesis Considerations

The stereochemistry of the final product is crucial for its biological activity, particularly in insecticidal applications. The synthesis typically aims to produce the specific cis isomer, which has demonstrated superior biological efficacy. One approach involves the use of chiral precursors or catalysts to control the stereochemical outcome of the cyclization reaction. For instance, the patent mentions the preparation of 1,1,1-Trichloro-4-methyl-3-penten-2-yl (S)-N-(1-(1-naphthyl)ethyl)carbamate from racemic 1,1,1-trichloro-4-methyl-3-penten-2-ol using methods described by Pirkle and Hoekstra . The diastereomer containing the (2R)-alcohol moiety can be isolated through precipitation by adding hexane, yielding a white solid with a melting point of 120°-123° . These stereoselective approaches are essential for obtaining the desired isomer with high purity for subsequent applications.

Biological Activity and Applications

The primary significance of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid lies in its biological activity and applications in pest control. This section explores its role in insecticide development and the mechanisms underlying its effectiveness.

Role in Pyrethroid Insecticide Development

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a crucial precursor in the synthesis of pyrethroid insecticides, a class of synthetic compounds designed to mimic the insecticidal properties of natural pyrethrins. Pyrethroids have become widely used in agricultural and public health applications due to their effectiveness against a broad spectrum of insect pests while exhibiting relatively lower toxicity to mammals compared to organophosphate insecticides. The specific stereochemistry of the cis isomer is particularly important, as research indicates that the (+)-cis isomer yields insecticidal esters with significantly enhanced potency compared to other stereoisomers. This stereoselectivity highlights the importance of the compound's three-dimensional structure in determining its functional efficacy in pest control applications.

Mechanism of Action and Target Specificity

Human Exposure and Health Considerations

Despite its primary use in agricultural applications, cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid has been detected in human samples, raising important questions about exposure pathways and potential health implications.

Toxicological Considerations

Analytical Methods and Chemical Derivatives

The detection, quantification, and characterization of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its derivatives require specialized analytical techniques. This section discusses these methods and examines important derivative compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator